3-Chloro-2-fluoro-4-methylpyridine
Overview
Description
3-Chloro-2-fluoro-4-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 4 are replaced by chlorine, fluorine, and methyl groups, respectively
Mechanism of Action
Target of Action
3-Chloro-2-fluoro-4-methylpyridine is a chemical compound that is often used in the synthesis of various pharmaceuticals and agrochemicals . The specific targets of this compound can vary depending on the final product it is used to create.
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. As a halogenated pyridine, it can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling , to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of more complex molecules .
Biochemical Pathways
For example, it has been used in the synthesis of p38α mitogen-activated protein kinase inhibitors, which play a role in cellular response to cytokines and stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be largely dependent on the specific structure and properties of the final synthesized product .
Result of Action
For instance, in the synthesis of p38α mitogen-activated protein kinase inhibitors, it contributes to the inhibition of the kinase, thereby modulating cellular responses to cytokines and stress .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, its reactivity in Suzuki–Miyaura coupling reactions can be influenced by the choice of catalyst and the reaction conditions . Furthermore, the stability and efficacy of the final product can also be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-4-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 4-methylpyridine. For instance, the chlorination of 4-methylpyridine followed by fluorination can yield the desired compound. The reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine gases or their respective compounds under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions has been explored for the efficient production of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol are typical conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-2-fluoro-4-methylpyridine, while cross-coupling with a boronic acid can produce biaryl derivatives .
Scientific Research Applications
3-Chloro-2-fluoro-4-methylpyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Chloro-4-methylpyridine
- 2-Chloro-4-methylpyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-fluoro-4-methylpyridine is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable building block in synthetic chemistry. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3-chloro-2-fluoro-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMYRCPOKZADY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298325 | |
Record name | 3-Chloro-2-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-89-5 | |
Record name | 3-Chloro-2-fluoro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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